N1-(2-Fluoroethyl)-1,3-cyclohexanediamine

Description

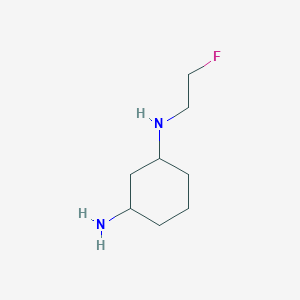

N1-(2-Fluoroethyl)-1,3-cyclohexanediamine (CAS: 606143-89-9) is a fluorinated derivative of 1,3-cyclohexanediamine, where a 2-fluoroethyl group is attached to the N1 nitrogen atom. Its molecular formula is C₈H₁₆FN₂, with an approximate molecular weight of 174.23 g/mol.

Properties

Molecular Formula |

C8H17FN2 |

|---|---|

Molecular Weight |

160.23 g/mol |

IUPAC Name |

1-N-(2-fluoroethyl)cyclohexane-1,3-diamine |

InChI |

InChI=1S/C8H17FN2/c9-4-5-11-8-3-1-2-7(10)6-8/h7-8,11H,1-6,10H2 |

InChI Key |

SNYBJEOYKOYZNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)NCCF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of cyclohexanediamine with 2-fluoroethyl reagents under specific conditions. One common method includes the use of 2-fluoroethylamine as a starting material, which is then reacted with cyclohexanediamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the reaction efficiency and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclohexanediamine derivatives .

Scientific Research Applications

N1-(2-Fluoroethyl)-1,3-cyclohexanediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Fluoroethyl)-1,3-cyclohexanediamine involves its interaction with specific molecular targets and pathways. The compound can form DNA interstrand cross-links through alkylation, leading to the formation of O6-(2-fluoroethyl)guanine lesions . This process involves the displacement of fluoride and the formation of N1,O6-ethanoguanine intermediates, which can further interact with adjacent cytidine residues . These interactions can disrupt DNA replication and transcription, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Parent Compound: 1,3-Cyclohexanediamine

Substituted Cyclohexanediamine Derivatives

a. N1-(2-Chlorobenzyl)-1,4-cyclohexanediamine hydrochloride

- Molecular Formula : C₁₃H₂₀Cl₂N₂

- Molecular Weight : 275.21 g/mol

- Key Differences: Substituted with a 2-chlorobenzyl group on the N1 nitrogen. Positional isomerism (1,4-diamine vs. 1,3-diamine) affects conformational flexibility and intermolecular interactions.

b. N,N,N′-Trimethyl-1,2-cyclohexanediamine

- Molecular Formula : C₉H₂₀N₂

- Molecular Weight : 156.27 g/mol

- Key Differences :

- Contains three methyl groups on the amine nitrogens, increasing steric hindrance and reducing basicity.

- The 1,2-diamine configuration creates a rigid structure compared to the 1,3-isomer.

c. (1R,2R)-N1,N1-Dimethyl-1,2-cyclohexanediamine

Linear Diamine Analogs

N1-[4-(Diethylamino)benzyl]-1,3-propanediamine

- Molecular Formula : C₁₄H₂₅N₃

- Molecular Weight : 235.37 g/mol

- Key Differences: Linear propane backbone instead of a cyclohexane ring, reducing structural rigidity. The 4-diethylaminobenzyl group introduces aromaticity and electron-donating effects, contrasting with the electron-withdrawing fluoroethyl group.

Structural and Functional Impact of Substituents

Electronic Effects

- This may improve interactions with enzymes or receptors .

- Chlorobenzyl Group : Chlorine’s electron-withdrawing nature may reduce amine basicity, affecting protonation states in physiological environments .

- Methyl Groups : Electron-donating methyl substituents increase amine basicity but reduce solubility in aqueous media .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.